

In vitro activity of Teflaro against clinical isolates

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Compound of Interest		
Compound Name:	Teflaro	
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An In-depth Technical Guide on the In Vitro Activity of **Teflaro** (Ceftaroline Fosamil)

Introduction

Teflaro, the brand name for ceftaroline fosamil, is a fifth-generation cephalosporin antibiotic. It is administered intravenously as a prodrug, ceftaroline fosamil, which is rapidly converted in the plasma to its active form, ceftaroline.[1] This advanced cephalosporin exhibits a broad spectrum of bactericidal activity against many Gram-positive and Gram-negative bacteria.[2][3] Notably, it is the first β-lactam agent approved in the United States with clinically significant activity against methicillin-resistant Staphylococcus aureus (MRSA).[3][4] This guide provides a comprehensive overview of its in vitro activity against key clinical isolates, details of experimental protocols for susceptibility testing, and a summary of its unique mechanism of action.

Mechanism of Action

Like other β-lactam antibiotics, ceftaroline's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[3][5] It achieves this by covalently binding to essential enzymes known as penicillin-binding proteins (PBPs), which are responsible for the final transpeptidation step in peptidoglycan synthesis.[6] The inhibition of this process leads to irregularities in the cell wall, ultimately causing cell lysis and bacterial death.[6]

Ceftaroline's expanded spectrum, particularly against resistant Gram-positive organisms, is attributed to its high binding affinity for specific PBPs:



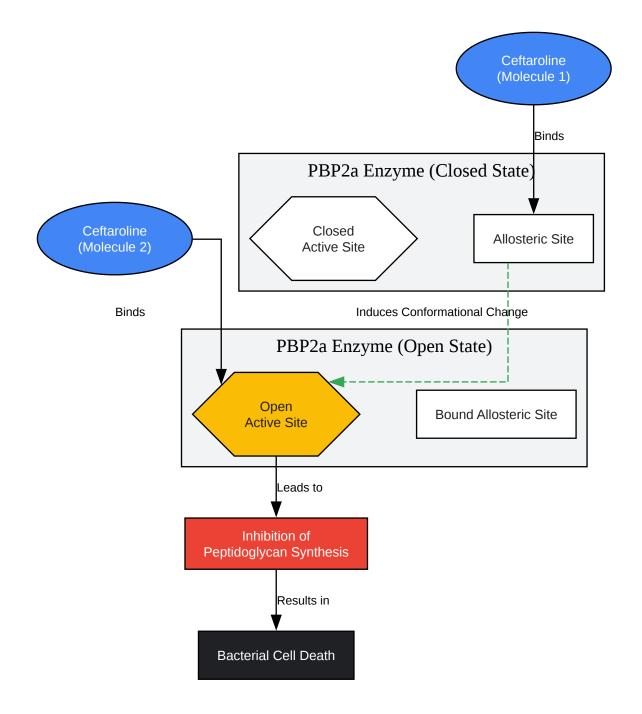
- Against MRSA: The resistance of S. aureus to most β-lactams is mediated by the mecA gene, which encodes for a mutated PBP known as PBP2a.[6] PBP2a has a low affinity for most β-lactam antibiotics. Ceftaroline, however, demonstrates a high affinity for PBP2a, with some studies suggesting it is up to 256-fold higher than other agents.[6][7][8] This is achieved through a unique allosteric mechanism where one ceftaroline molecule binds to a distant, non-active site on PBP2a.[9][10] This initial binding induces a conformational change that opens the active site, allowing a second ceftaroline molecule to bind and inhibit the enzyme's function.[9][10]
- Against Streptococcus pneumoniae: Ceftaroline shows high affinity for PBP2x and PBP2b in S. pneumoniae, including strains that are resistant to penicillin and other cephalosporins.[5]
 [7][8] It also binds effectively to other key pneumococcal PBPs such as PBP1a.[7][8]

This enhanced binding to critical PBPs in resistant strains underpins **Teflaro**'s potent in vitro activity.

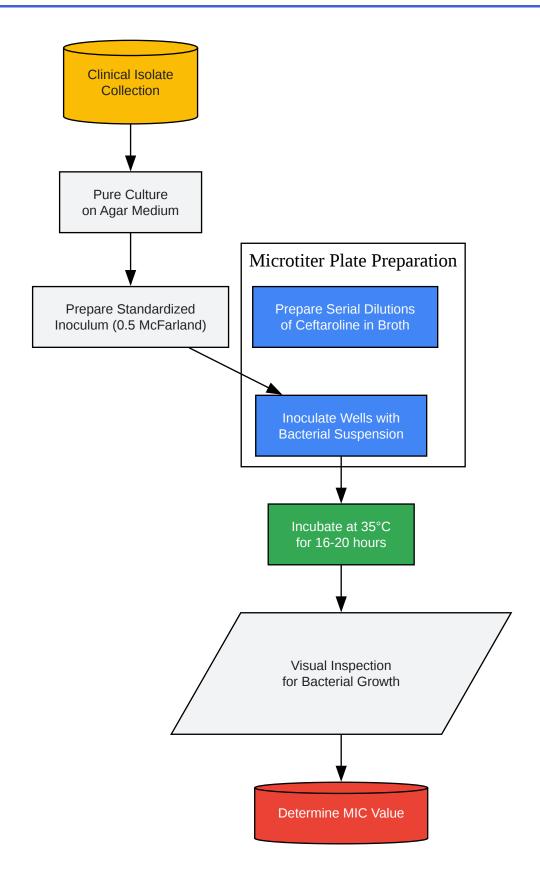
Signaling Pathway Visualization

The following diagram illustrates the allosteric inhibition of PBP2a in MRSA by ceftaroline.









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